molecular formula C18H14BrN3O3 B2935882 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105237-75-9

4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2935882
CAS No.: 1105237-75-9
M. Wt: 400.232
InChI Key: QSRLPDQJYKAHFN-UHFFFAOYSA-N
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Description

The compound 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic molecule featuring a benzoxazinone core fused with a 1,2,4-oxadiazole ring. The benzoxazinone moiety (2H-benzo[b][1,4]oxazin-3(4H)-one) is substituted with a methyl group at the 7-position, while the oxadiazole ring is linked to a 4-bromophenyl group. This structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, which may influence its physicochemical and biological properties .

Benzoxazinones are pharmacologically significant due to their presence in bioactive molecules, including antimicrobial and anti-inflammatory agents . The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, making it a common motif in drug design .

Properties

IUPAC Name

4-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3/c1-11-2-7-14-15(8-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRLPDQJYKAHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a hybrid molecule that incorporates a benzo[b][1,4]oxazine core with a 1,2,4-oxadiazole moiety. This structural combination is significant due to the diverse biological activities associated with both components. The oxadiazole derivatives have been extensively studied for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.

The molecular formula of the compound is C21H19BrN4O2C_{21}H_{19}BrN_{4}O_{2} with a molecular weight of approximately 471.4 g/mol. The presence of the bromophenyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells . The incorporation of the 4-bromophenyl group may enhance the compound's ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Oxadiazole Compounds

CompoundCell LineIC50 (µM)
Compound AHT-29 (Colon)92.4
Compound BMCF-7 (Breast)75.0
Compound CA549 (Lung)80.5

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. One study focused on the synthesis and screening of various substituted oxadiazoles for antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus. The findings suggest that modifications at the oxadiazole ring can lead to enhanced antimicrobial efficacy .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus20
Compound FC. albicans18

The mechanism by which this compound exerts its biological effects likely involves interaction with various cellular targets. Oxadiazoles are known to inhibit key enzymes such as carbonic anhydrases and histone deacetylases, which play crucial roles in cancer cell proliferation and survival . Additionally, the presence of the benzo[b][1,4]oxazine structure may facilitate binding to specific receptors involved in signaling pathways related to apoptosis and inflammation.

Case Studies

A recent study investigated the effects of similar oxadiazole compounds on cancer cell lines in vitro. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways . Another case study highlighted the potential of these compounds as anti-inflammatory agents by demonstrating their ability to reduce cytokine release in activated macrophages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one with analogs reported in the literature:

Compound Key Substituents Synthesis Method Yield Key Spectral Data Reference
Target Compound 7-methyl benzoxazinone, 4-bromophenyl-oxadiazole Reaction of benzoxazinone acetic acid with 4-bromophenyl-oxadiazole, Cs₂CO₃, DMF Moderate* Inferred: IR (C=N ~1569 cm⁻¹, C-Br ~561 cm⁻¹); ¹H-NMR (δ 2.34 ppm for CH₃, aromatic protons ~7.21–8.19 ppm)
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (4l) 3-bromophenyl, benzoxazole Cyclization of carboxylic acid derivatives with thiocarbazide 50–60% IR: 3323 (NH), 1569 (C=N), 561 (C-Br); ¹H-NMR: δ 2.34 (CH₃), 7.21–8.19 (Ar-H); EIMS: m/z 448
4-(4-Oxo-4-(piperazin-1-yl)butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (31’’) Piperazine-butyl chain Alkylation of benzoxazinone with bromobutanoate, followed by hydrolysis and coupling 50% ¹H-NMR: δ 4.55 (O-CH₂-CO), 2.38 (N-CH₂); HRMS: m/z 304.1652
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-... 4-bromophenyl, triazinoindole Condensation of enaminones with triazinoindole derivatives Not reported ¹H-NMR: δ 7.40–7.21 (Ar-H), 2.34 (CH₃); IR: C=O ~1700 cm⁻¹

Structural and Functional Insights:

The 7-methyl substituent on the benzoxazinone core may sterically hinder interactions compared to unsubstituted derivatives, affecting solubility or receptor binding .

Synthetic Yields: Yields for benzoxazinone-oxadiazole hybrids are generally moderate (e.g., 50–60% for 4l), likely due to the multi-step synthesis involving cyclization and coupling reactions .

Spectroscopic Trends :

  • The C=N stretch in oxadiazoles consistently appears near 1569 cm⁻¹ in IR spectra .
  • Aromatic protons in bromophenyl-substituted compounds resonate between δ 7.21–8.19 ppm in ¹H-NMR .

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